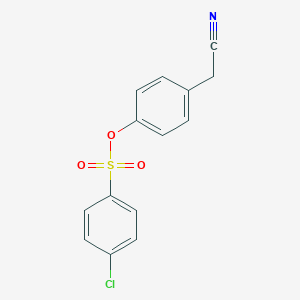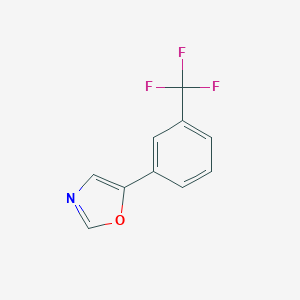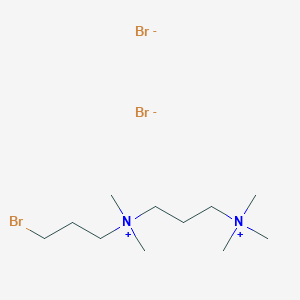
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
説明
4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H6F3NO4 and its molecular weight is 273.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Photophysical Properties Study of Azole-Quinoline Based Fluorophores :
- Researchers synthesized quinoline derivatives containing benzimidazole and benzothiazole moieties, studying their photophysical behaviors in different solvents using UV–vis and fluorescence spectroscopy. These compounds exhibited dual emissions and large Stokes' shift emission patterns, indicating potential applications in fluorescence-based technologies (Padalkar & Sekar, 2014).
Antibacterial Activity of Quinolone Derivatives :
- A study synthesized novel α-amino acid functionalized quinolones, including a derivative of 7-trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid, and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).
Synthesis of Tetrahydroquinoline-3-alkyl-carboxylic Acids :
- This research focused on the synthesis of 2-carboxy-4-hydroxy-3-quinoline-alkylcarboxylic acids, showcasing the compound's versatility in organic synthesis (Stefanović & Ćelap, 2010).
Structural Characterization of Dioxovanadium(V) Complexes :
- A study explored the complexation of 4,8-Dihydroxyquinoline-2-carboxylic acid with NH4VO3, demonstrating its potential as a tridentate ligand in creating structurally complex compounds (Moriuchi et al., 2007).
Research on Ephedra Species :
- A new quinoline-2-carboxylic acid derivative, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, was isolated from Ephedra species, contributing to the understanding of natural quinoline derivatives (Starratt & Caveney, 1996).
Study on Quinoxalines and Quinolines :
- Researchers examined the reaction of halogenomethyl-quinoxalines and quinolines with hydroxybenzoic acids, revealing insights into their chemical reactivity and potential applications (Sarodnick et al., 1997).
Synthesis of Quinoline Derivatives for Pharmaceutical Applications :
- A practical and large-scale synthesis method for a derivative of benzo[g]quinoline-3-carboxylic acid, an intermediate for pharmaceutical compounds, was developed, showcasing the compound's importance in drug development (Bänziger et al., 2000).
Research on Kynurenic Acid Monohydrate :
- A study on the structure of kynurenic acid monohydrate, a derivative of quinolinecarboxylic acid, highlighted its molecular arrangement and potential in crystallography (Okabe et al., 1996).
Safety and Hazards
作用機序
- The primary target of 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid is likely a specific protein or enzyme within the body. Unfortunately, specific information about its exact target remains limited in the available literature .
Target of Action
Biochemical Pathways
特性
IUPAC Name |
4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO4/c12-11(13,14)19-5-1-2-8-6(3-5)9(16)7(4-15-8)10(17)18/h1-4H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUDZUNGTZIKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379383 | |
| Record name | 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-86-8 | |
| Record name | 4-Hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-86-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)








![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)



